![molecular formula C14H11Br3O2 B14567859 2,3,4-Tribromophenyl bicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 61641-33-6](/img/structure/B14567859.png)
2,3,4-Tribromophenyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Tribromophenyl bicyclo[221]hept-5-ene-2-carboxylate is a complex organic compound that features a bicyclic structure with a phenyl ring substituted with three bromine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Tribromophenyl bicyclo[2.2.1]hept-5-ene-2-carboxylate typically involves the reaction of 2,3,4-tribromophenol with bicyclo[2.2.1]hept-5-ene-2-carboxylic acid or its derivatives. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate ester formation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,3,4-Tribromophenyl bicyclo[2.2.1]hept-5-ene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like peracetic acid to form epoxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Peracetic acid in anhydrous dioxane.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Major Products Formed
Epoxides: Formed from oxidation reactions.
Alcohols: Formed from reduction reactions.
Substituted Phenyl Derivatives: Formed from substitution reactions.
Scientific Research Applications
2,3,4-Tribromophenyl bicyclo[2.2.1]hept-5-ene-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,4-Tribromophenyl bicyclo[2.2.1]hept-5-ene-2-carboxylate involves its interaction with molecular targets through its bromine atoms and bicyclic structure. The compound can act as an electrophile, facilitating reactions with nucleophiles. The pathways involved include electrophilic aromatic substitution and nucleophilic addition .
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride
- 5-Norbornene-2,3-dicarboxylic acid
- 2,5,5-Trimethylbicyclo[2.2.1]hept-2-ene
Uniqueness
2,3,4-Tribromophenyl bicyclo[2.2.1]hept-5-ene-2-carboxylate is unique due to the presence of three bromine atoms on the phenyl ring, which significantly influences its reactivity and potential applications. The combination of the bicyclic structure with the tribromophenyl group makes it distinct from other similar compounds, offering unique opportunities in synthetic and applied chemistry.
Properties
CAS No. |
61641-33-6 |
|---|---|
Molecular Formula |
C14H11Br3O2 |
Molecular Weight |
450.95 g/mol |
IUPAC Name |
(2,3,4-tribromophenyl) bicyclo[2.2.1]hept-5-ene-2-carboxylate |
InChI |
InChI=1S/C14H11Br3O2/c15-10-3-4-11(13(17)12(10)16)19-14(18)9-6-7-1-2-8(9)5-7/h1-4,7-9H,5-6H2 |
InChI Key |
PKLUTIXHXLXKGM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1C=C2)C(=O)OC3=C(C(=C(C=C3)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-methoxy-2-[methyl(phenyl)amino]but-2-enoate](/img/structure/B14567778.png)
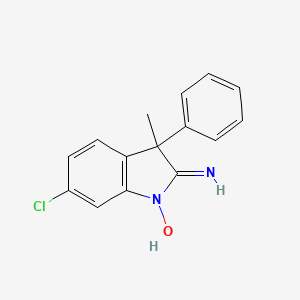
![[(4,6-Dichloro-1,3,5-triazin-2-yl)(phenyl)carbamoyl]sulfamic acid](/img/structure/B14567785.png)
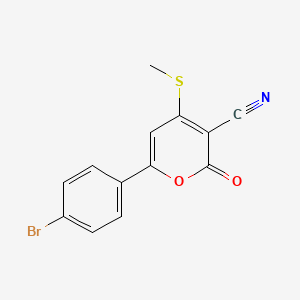


![5-Methyl-1-phenyl-2,3,4,5-tetrahydro-1H-pyridazino[4,5-b]indole](/img/structure/B14567804.png)
![1-[4-Chloro-3,5-bis(dimethylamino)phenyl]-2-(methanesulfonyl)ethan-1-one](/img/structure/B14567812.png)
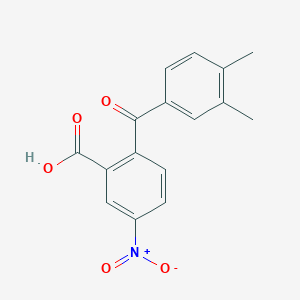

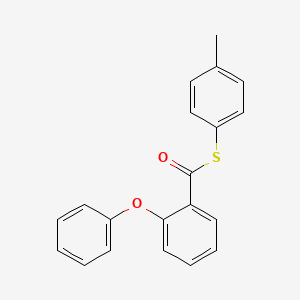
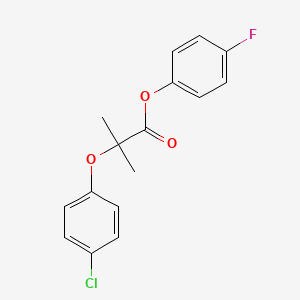

![4-(Aminomethyl)-5-[(methanesulfinyl)methyl]-2-methylpyridin-3-ol](/img/structure/B14567867.png)
